Desmethyl Bosentan

Vue d'ensemble

Description

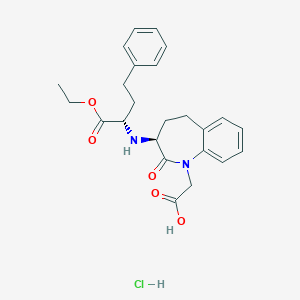

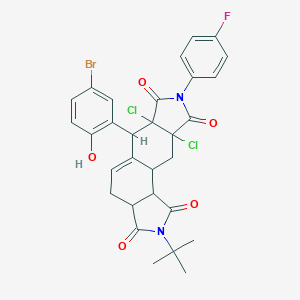

Ro 47-8634 est un métabolite du bosentan, un antagoniste dual des récepteurs de l'endothéline utilisé principalement dans le traitement de l'hypertension artérielle pulmonaire. Le bosentan agit en bloquant l'action des molécules d'endothéline, qui autrement favoriseraient le rétrécissement des vaisseaux sanguins et conduiraient à une hypertension artérielle .

Méthodes De Préparation

Ro 47-8634 est synthétisé par déméthylation du bosentan. La voie de synthèse implique l'utilisation de microsomes de foie humain pour effectuer des études de métabolisme in vitro. Les conditions réactionnelles comprennent généralement la présence d'enzymes du cytochrome P450, en particulier CYP2C9 et CYP3A4, qui facilitent le processus de déméthylation

Analyse Des Réactions Chimiques

Ro 47-8634 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction est facilitée par les enzymes du cytochrome P450, conduisant à la formation de métabolites hydroxylés.

Réduction : Bien que moins courantes, les réactions de réduction peuvent se produire dans des conditions spécifiques.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent facilité par des réactifs et des catalyseurs spécifiques.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les enzymes du cytochrome P450, des inhibiteurs ou des inducteurs spécifiques de ces enzymes, ainsi que divers solvants et tampons pour maintenir le pH et la force ionique appropriés . Les principaux produits formés à partir de ces réactions comprennent les métabolites hydroxylés et déméthylés, tels que Ro 64-1056 .

Applications de la recherche scientifique

Ro 47-8634 a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

Ro 47-8634 exerce ses effets en interagissant avec les enzymes du cytochrome P450, en particulier CYP2C9 et CYP3A4. Ces enzymes facilitent la déméthylation du bosentan, conduisant à la formation de Ro 47-8634. Le composé subit ensuite un métabolisme supplémentaire pour former d'autres métabolites, tels que Ro 64-1056 . Les cibles moléculaires et les voies impliquées dans ce processus comprennent le système enzymatique du cytochrome P450 et divers transporteurs responsables de la disposition hépatique des métabolites.

Applications De Recherche Scientifique

Ro 47-8634 has several scientific research applications, including:

Mécanisme D'action

Ro 47-8634 exerts its effects by interacting with cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4. These enzymes facilitate the demethylation of bosentan, leading to the formation of Ro 47-8634. The compound then undergoes further metabolism to form other metabolites, such as Ro 64-1056 . The molecular targets and pathways involved in this process include the cytochrome P450 enzyme system and various transporters responsible for the hepatic disposition of the metabolites.

Comparaison Avec Des Composés Similaires

Ro 47-8634 est similaire aux autres métabolites du bosentan, tels que Ro 48-5033 et Ro 64-1056. Il est unique par sa voie métabolique spécifique et les enzymes impliquées dans sa formation. Comparé à Ro 48-5033, qui est formé par hydroxylation, Ro 47-8634 est formé par déméthylation. Cette différence de voies métaboliques met en évidence les rôles distincts des enzymes du cytochrome P450 dans le métabolisme des médicaments.

Des composés similaires comprennent :

Ro 48-5033 : Formé par hydroxylation du bosentan.

Ro 64-1056 : Formé par déméthylation et hydroxylation du bosentan.

Propriétés

IUPAC Name |

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O6S/c1-26(2,3)17-9-11-18(12-10-17)38(34,35)31-22-21(37-20-8-5-4-7-19(20)33)25(36-16-15-32)30-24(29-22)23-27-13-6-14-28-23/h4-14,32-33H,15-16H2,1-3H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTLKJGYAWXIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423786 | |

| Record name | Desmethyl Bosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253688-61-8 | |

| Record name | Ro 47-8634 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyl Bosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETHOXYBOSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N373R7N42R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)

![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)

![5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B193154.png)